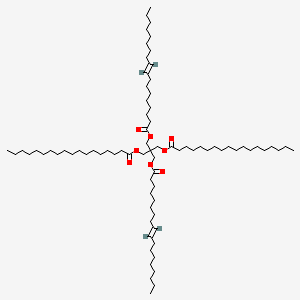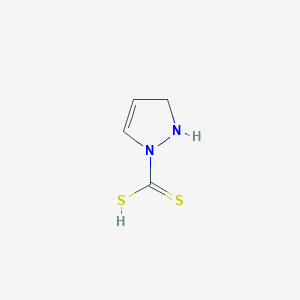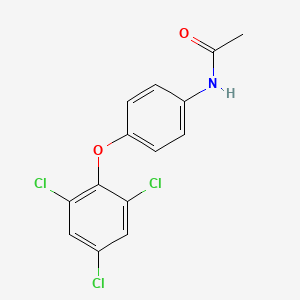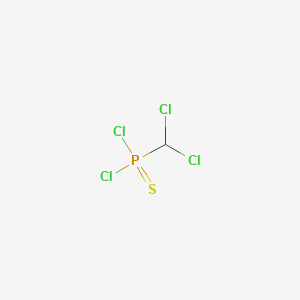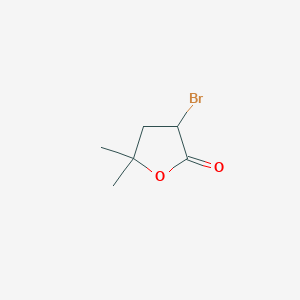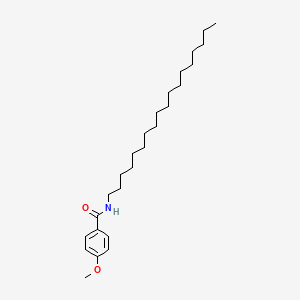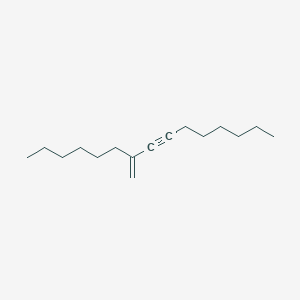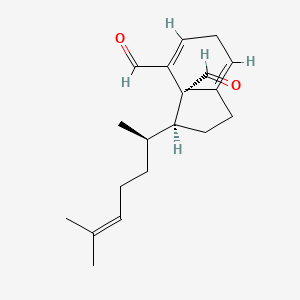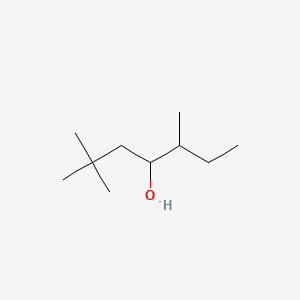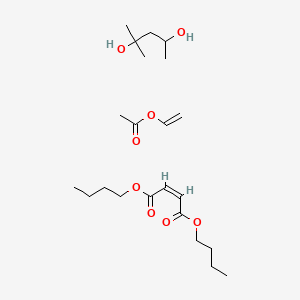
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (Z)-but-2-enedioate, ethenyl acetate, and 2-methylpentane-2,4-diol are three distinct chemical compounds, each with unique properties and applications
Vorbereitungsmethoden
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is synthesized by the esterification of maleic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Ethenyl Acetate: Ethenyl acetate is produced industrially by the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst.
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is produced by the hydrogenation of diacetone alcohol. This process involves the reduction of diacetone alcohol using hydrogen gas in the presence of a metal catalyst such as nickel or palladium .
Analyse Chemischer Reaktionen
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are maleic acid, butanol, and various polymers .
Ethenyl Acetate: Ethenyl acetate undergoes polymerization to form polyvinyl acetate, which is used in adhesives, paints, and coatings. It can also undergo hydrolysis to produce acetic acid and acetaldehyde. Common reagents used in these reactions include acids, bases, and radical initiators .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol can undergo oxidation, reduction, and esterification reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and carboxylic acids. The major products formed from these reactions are various diols, alcohols, and esters .
Wissenschaftliche Forschungsanwendungen
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is used in the production of polymers, resins, and coatings. It is also used as a plasticizer in the manufacture of flexible plastics and as a cross-linking agent in the production of adhesives and sealants .
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is used in adhesives, paints, and coatings. It is also used as a solvent in the production of various chemicals and as a precursor in the synthesis of other organic compounds .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is used as a solvent, emulsifier, and surfactant in various industrial applications. It is also used in the production of cosmetics, pharmaceuticals, and personal care products. Additionally, it is used as a cryoprotectant in protein crystallography .
Wirkmechanismus
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility and workability. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing their strength and durability .
Ethenyl Acetate: Ethenyl acetate acts as a monomer in the polymerization process to form polyvinyl acetate. The polymerization process involves the formation of covalent bonds between the vinyl acetate molecules, resulting in the formation of long polymer chains .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol acts as a solvent and emulsifier by reducing the surface tension between different phases, thereby promoting the formation of stable emulsions. It also acts as a cryoprotectant by preventing the formation of ice crystals during the freezing process .
Vergleich Mit ähnlichen Verbindungen
Dibutyl (Z)-but-2-enedioate: Similar compounds to dibutyl (Z)-but-2-enedioate include diethyl maleate and dimethyl maleate. Compared to these compounds, dibutyl (Z)-but-2-enedioate has a higher boiling point and better plasticizing properties .
Ethenyl Acetate: Similar compounds to ethenyl acetate include methyl acetate and ethyl acetate. Compared to these compounds, ethenyl acetate has a higher reactivity and is more commonly used in polymerization reactions .
2-Methylpentane-2,4-diol: Similar compounds to 2-methylpentane-2,4-diol include ethylene glycol and propylene glycol. Compared to these compounds, 2-methylpentane-2,4-diol has a higher boiling point and better emulsifying properties .
Eigenschaften
CAS-Nummer |
67939-18-8 |
|---|---|
Molekularformel |
C22H40O8 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol |
InChI |
InChI=1S/C12H20O4.C6H14O2.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-5(7)4-6(2,3)8;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;5,7-8H,4H2,1-3H3;3H,1H2,2H3/b8-7-;; |
InChI-Schlüssel |
OLBDATVUROYYEY-OTMFCZTRSA-N |
Isomerische SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
Kanonische SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
Verwandte CAS-Nummern |
67939-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


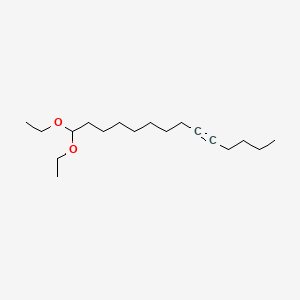
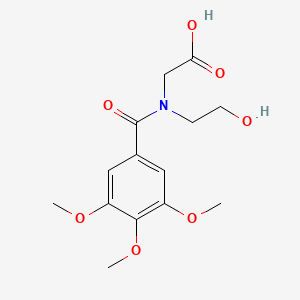
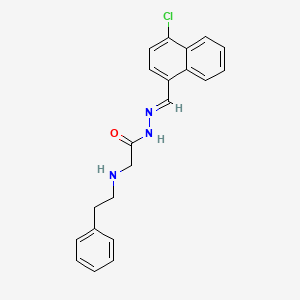
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
